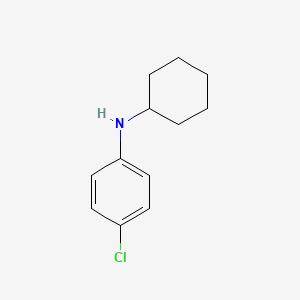
N-Ciclohexil-4-cloroanilina
Descripción general
Descripción
N-Cyclohexyl-4-chloroaniline is a chemical compound with the CAS Number: 56506-61-7 and a molecular weight of 209.72 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of anilines, which includes N-Cyclohexyl-4-chloroaniline, involves various reactions such as direct nucleophilic substitution, nitroarene reduction, and reactions of ammonia equivalents . An electrochemical study of 4-chloroaniline, a related compound, showed that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate .Molecular Structure Analysis
The linear formula of N-Cyclohexyl-4-chloroaniline is C12H16ClN . The IUPAC name is 4-chloro-N-cyclohexylaniline .Chemical Reactions Analysis
The electrochemical oxidation of 4-chloroaniline in a water/acetonitrile mixture was investigated . It was found that one-electron oxidation of 4-chloroaniline followed by a disproportionation reaction affords an unstable intermediate . In the absence of nucleophiles, the most likely reaction on the produced intermediate is hydrolysis and p-quinoneimine formation .Physical And Chemical Properties Analysis
N-Cyclohexyl-4-chloroaniline is a white to yellow solid . It has a molecular weight of 209.72 .Aplicaciones Científicas De Investigación
Síntesis de material híbrido
La N-Ciclohexil-4-cloroanilina se ha utilizado en la síntesis de un nuevo material híbrido, (C 6 H 7 ClN) [HgCl 3], que se caracterizó mediante diversos métodos fisicoquímicos . Este material híbrido exhibe propiedades multifacéticas y posibles aplicaciones .
Análisis estructural
La estructura cristalina del material híbrido sintetizado utilizando this compound se determinó dentro del sistema triclínico . El arreglo de empaquetamiento exhibió dímeros alternantes de di-tricloromercurato (II) (C 6 H 7 ClN) [HgCl 3] y cationes de 4-cloroanilinio .
Interacciones superficiales
El análisis de la superficie de Hirshfeld del material híbrido reveló que las interacciones H…Cl dominaron, constituyendo el 50.2% del total de interacciones .
Propiedades fisicoquímicas
La clasificación del material híbrido como semiconductor de banda prohibida ancha fue respaldada por un valor de E g de 3.893 eV . Su estabilidad térmica se exploró mediante el análisis TG-DTA .
Acoplamiento molecular
Las simulaciones de acoplamiento molecular demostraron que el ligando (C 6 H 7 ClN) [HgCl 3] se dirigió eficazmente a áreas activas en proteínas bacterianas y fúngicas, lo que sugiere su potencial como un potente inhibidor contra estos microorganismos .
Material resistente al fuego
Los nanocompuestos de poliortocloroanilina (POC) con arcilla montmorillonita (MMT) (nanocompuestos POC/MMT) (POC/MMT clay NCs) son los más extendidos y atractivos entre los nanocompuestos orgánicos/inorgánicos debido a sus propiedades distintivas . La preparación de estos nanocompuestos se ha completado químicamente con la ayuda de la polimerización oxidativa de ortocloroanilina en presencia de arcilla montmorillonita (MMT) .
Procesamiento químico y farmacéuticos
La 4-cloroanilina se seleccionó como el catión orgánico debido a su potencial para actuar como una base de Bronsted y un conductor eléctrico . Esta propiedad abre significativas aplicaciones en el procesamiento químico y farmacéuticos .
Anestésicos locales
Algunos derivados de la anilina incluso encuentran uso como anestésicos locales en procedimientos quirúrgicos .
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVYZWBTCVCAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460884 | |
| Record name | (4-Chlorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56506-61-7 | |
| Record name | 4-Chloro-N-cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56506-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chlorophenyl)cyclohexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Proline, 1-[2-(acetyloxy)benzoyl]-](/img/structure/B1624703.png)

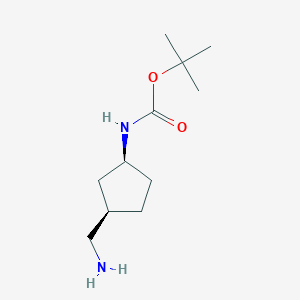
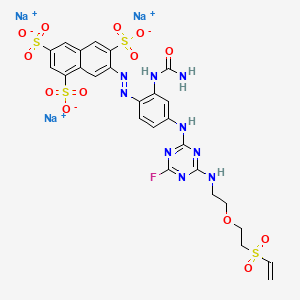
![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)
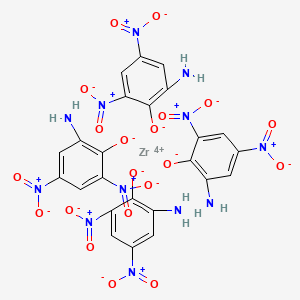
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
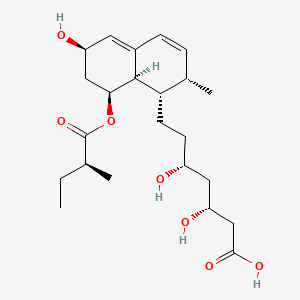
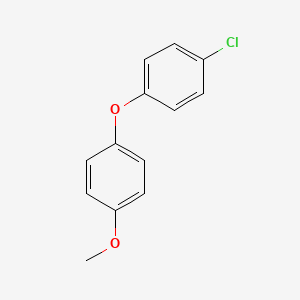
![(2E,5E)-3-benzyl-2-(4-methoxyphenylimino)-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiazolidin-4-one](/img/structure/B1624720.png)
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624722.png)
![6-(3-(5-Fluoro-6-methylpyridin-2-yl)-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1624725.png)